molecular formula C11H12BrNO2 B8007340 ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate

ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate

Cat. No.: B8007340
M. Wt: 270.12 g/mol
InChI Key: MRZYDYNSRKGJPT-BDAKNGLRSA-N
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Description

Ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropane ring, a brominated pyridine moiety, and an ester functional group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene precursor.

    Bromination of Pyridine: The bromination of pyridine is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new C-N or C-S bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst, lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amines, thioethers

Scientific Research Applications

Ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine moiety can engage in π-π stacking interactions, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1S,2S)-rel-2-(4-bromopyridin-3-yl)cyclopropane-1-carboxylate
  • Ethyl (1S,2S)-rel-2-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate
  • Ethyl (1S,2S)-rel-2-(6-fluoropyridin-3-yl)cyclopropane-1-carboxylate

Uniqueness

Ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate is unique due to the presence of the bromine atom, which can participate in various chemical reactions, providing a versatile platform for further functionalization. The specific stereochemistry of the cyclopropane ring also contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

This detailed overview should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl (1S,2S)-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-2-15-11(14)9-5-8(9)7-3-4-10(12)13-6-7/h3-4,6,8-9H,2,5H2,1H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZYDYNSRKGJPT-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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